An In-depth Technical Guide to 1-Chloro-3-methyl-2-butene: Chemical Properties and Reactivity
An In-depth Technical Guide to 1-Chloro-3-methyl-2-butene: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-methyl-2-butene, also commonly known as prenyl chloride, is a versatile monofunctional halogenated alkene. Its unique structural features, namely a primary allylic chloride, render it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols relevant to its application in research and development, particularly in the synthesis of complex organic molecules and potential pharmaceutical intermediates.
Chemical and Physical Properties
1-Chloro-3-methyl-2-butene is a colorless to light yellow liquid with a characteristic odor.[1] It is a highly flammable substance and should be handled with appropriate safety precautions.[2] The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉Cl | [2][3] |
| Molecular Weight | 104.58 g/mol | [2][3] |
| Boiling Point | 58-59 °C at 120 mmHg | [3][4] |
| Density | 0.928 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.4488 | [2][4] |
| Flash Point | 13 °C (56 °F) | [3][4] |
| Solubility | Miscible with chloroform, acetone, diethyl ether, and alcohol. Immiscible with water. | [3][4] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Storage Temperature | 2-8 °C | [4][6] |
| CAS Number | 503-60-6 | [2] |
Reactivity and Reaction Mechanisms
The reactivity of 1-chloro-3-methyl-2-butene is dominated by the presence of the allylic chloride functional group. This structural motif makes the compound susceptible to both nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
As a primary allylic halide, 1-chloro-3-methyl-2-butene readily undergoes nucleophilic substitution reactions, primarily through an S(_N)2 mechanism, although an S(_N)1 pathway can be favored under certain conditions due to the formation of a resonance-stabilized allylic carbocation.
S(_N)2 Pathway: Strong, unhindered nucleophiles will favor a direct bimolecular displacement of the chloride ion. This reaction proceeds with an inversion of configuration if the carbon were chiral, though in this case, it is prochiral.
S(_N)1 Pathway and Allylic Rearrangement: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an S(_N)1 mechanism. The departure of the chloride ion leads to the formation of a resonance-stabilized allylic carbocation. This intermediate can then be attacked by the nucleophile at two different positions, leading to a mixture of products, including the product of allylic rearrangement.[7]
Elimination Reactions
In the presence of a strong, sterically hindered base, 1-chloro-3-methyl-2-butene can undergo elimination reactions, typically following an E2 mechanism, to yield isoprene (B109036). The gas-phase elimination of 1-chloro-3-methyl-2-butene has been studied and is known to produce isoprene and hydrogen chloride.[8]
Experimental Protocols
Synthesis of 1-Chloro-3-methyl-2-butene
The most common laboratory and industrial synthesis of 1-chloro-3-methyl-2-butene involves the hydrochlorination of isoprene.[9] The reaction typically yields a mixture of 1-chloro-3-methyl-2-butene and its isomer, 3-chloro-3-methyl-1-butene, which can be isomerized to the desired product.
Materials:
-
Isoprene
-
Concentrated Hydrochloric Acid
-
Cuprous Chloride (catalyst, optional)
-
Anhydrous Calcium Chloride (for drying)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place cooled isoprene.
-
Slowly add concentrated hydrochloric acid dropwise while maintaining the reaction temperature between 0 and 5 °C with an ice bath.
-
After the addition is complete, continue stirring for an additional 2-3 hours at the same temperature.
-
Allow the mixture to warm to room temperature and stir for another 1-2 hours to promote the isomerization of the tertiary chloride to the primary chloride.
-
Separate the organic layer, wash it with cold water, a saturated sodium bicarbonate solution, and then again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
The crude product can be purified by fractional distillation under reduced pressure.
References
- 1. jk-sci.com [jk-sci.com]
- 2. byjus.com [byjus.com]
- 3. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. 1-Chloro-3-methyl-2-butene | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. US4036899A - Synthesis of prenyl chloride - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
